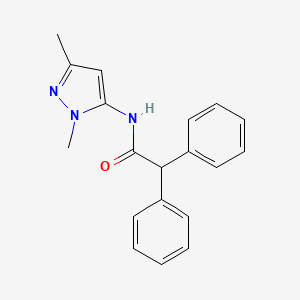
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using computational methods. For example, the compound “N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine” has a molecular weight of 139.20 and is a solid at room temperature .科学的研究の応用
Anticonvulsant Activity
N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide and its derivatives have been explored for their anticonvulsant activity. A study synthesized JV-phenylacetamide, N-phenylpropanamide, and N-benzylamide derivatives bearing 5-membered heterocyclic rings such as pyrazole, 1, 2, 4-triazole, and imidazole rings, evaluating their effectiveness in the maximal electroshock test. The research highlighted that the 1, 2, 4-triazole ring leads to superior activity compared to the pyrazole ring. The insertion of a CH2 group into the anilide structure leading to N-benzyl derivatives did not change the anticonvulsant activity significantly but impacted the duration of action (Tarikogullari et al., 2010).
Antipsychotic Potential
This compound derivatives have been investigated for their potential antipsychotic effects. One compound, 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, displayed an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. This compound was metabolized into an active and toxic metabolite, which led to the synthesis and evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols. These derivatives were selected for possible isosteric replacements for the amino and ketone groups, showing reduced spontaneous locomotion in mice at non-ataxic doses and no D2 dopamine receptor binding in vitro (Wise et al., 1987).
Antidepressant Effects
The antidepressant potential of this compound derivatives has also been explored. A small series of compounds, including N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, were synthesized and evaluated. One compound was found to be equipotent with imipramine in standard antidepressant assays in animals but exhibited no significant anticholinergic action nor antagonized the antihypertensive effects of clonidine and guanethidine, indicating potential as an antidepressant with reduced side effects (Bailey et al., 1985).
作用機序
Safety and Hazards
将来の方向性
Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . They have received attention for the development of new pesticides in recent years . Therefore, “N-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-diphenylacetamide” and similar compounds could potentially be researched further for their applications in various fields.
特性
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-13-17(22(2)21-14)20-19(23)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-13,18H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQFOXPXOYHZPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-chloro-4-fluorophenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2750865.png)
![2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2750866.png)
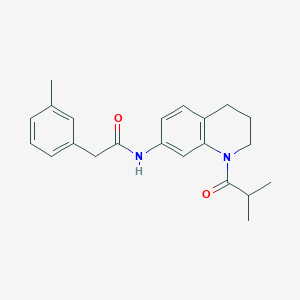

![N'-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2750870.png)
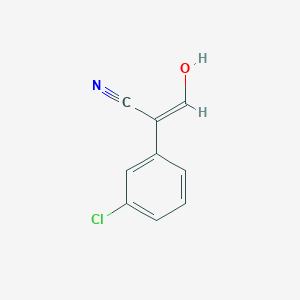
![1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2750874.png)
![N-(2-Fluorophenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide](/img/structure/B2750878.png)
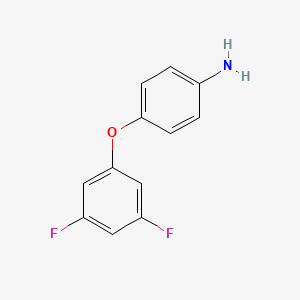
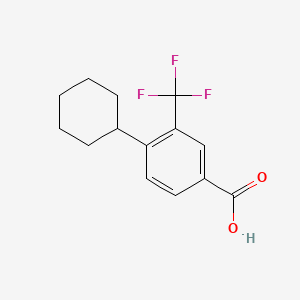
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide hydrochloride](/img/structure/B2750883.png)
![1-methyl-2-oxo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2750885.png)


